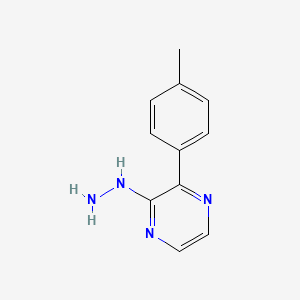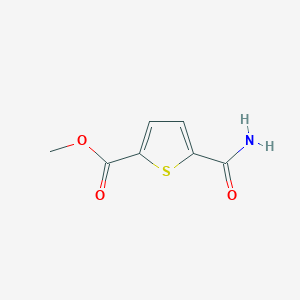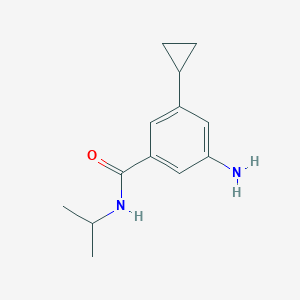
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4,5-dichloropyrimidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
4,5-ジクロロ-2-(2-メトキシフェニル)ピリミジンは、さまざまな化学反応を起こします。これには、以下が含まれます。
置換反応: 化合物中の塩素原子は、求核置換反応によって他の官能基で置換できます。
酸化と還元: この化合物は、酸化反応と還元反応を起こすことができ、さまざまな誘導体の生成につながります。
カップリング反応: スズキ・ミヤウラカップリングなどのカップリング反応に参加して、他の芳香族化合物と炭素-炭素結合を形成することができます。
一般的な試薬と条件
求核置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を還流条件下で使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
カップリング反応: パラジウム触媒とボロン酸は、スズキ・ミヤウラカップリング反応で一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換ピリミジンを生成できますが、カップリング反応はビアリール化合物を生成できます。
4. 科学研究での応用
4,5-ジクロロ-2-(2-メトキシフェニル)ピリミジンは、科学研究でいくつかの用途があります。
医薬品化学: 抗炎症作用、抗ウイルス作用、抗がん作用を持つ可能性のある医薬品化合物の合成におけるビルディングブロックとして使用されます。
農薬: 除草剤や殺虫剤の開発における潜在的な用途が研究されています。
材料科学: 有機半導体やその他の先端材料の合成に使用できます。
科学的研究の応用
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
作用機序
4,5-ジクロロ-2-(2-メトキシフェニル)ピリミジンの作用機序には、特定の分子標的との相互作用が含まれます。医薬品化学では、特定の酵素や受容体を阻害し、治療効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物から形成される誘導体によって異なります。
6. 類似の化合物との比較
類似の化合物
4,6-ジクロロ-5-(4-メトキシフェニル)-2-メチルチエノ[2,3-d]ピリミジン: この化合物は、構造は似ていますが、チエノ環を含んでいます。そのため、化学的および生物学的特性が異なる可能性があります。
2,4-ジクロロ-5-(4-メトキシフェニル)ピリミジン: この化合物は密接に関連していますが、塩素原子の位置が異なります。
独自性
4,5-ジクロロ-2-(2-メトキシフェニル)ピリミジンは、その特定の置換パターンによって独自性があります。このパターンは、その反応性と生物学的標的との相互作用に影響を与える可能性があります。2位にメトキシ基、4位と5位に塩素原子があることで、さまざまな用途で利用できる独自の化学的特性が得られます。
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine: This compound has a similar structure but includes a thieno ring, which may impart different chemical and biological properties.
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: This compound is closely related but differs in the position of the chlorine atoms.
Uniqueness
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its methoxy group at the 2-position and chlorine atoms at the 4 and 5 positions provide distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
4,5-dichloro-2-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)11-14-6-8(12)10(13)15-11/h2-6H,1H3 |
InChIキー |
DOGVLVBBVDQSIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)

